molecular formula C22H24N2O3 B11327823 3-propoxy-N-(8-propoxyquinolin-5-yl)benzamide

3-propoxy-N-(8-propoxyquinolin-5-yl)benzamide

Cat. No.: B11327823
M. Wt: 364.4 g/mol
InChI Key: FEJTWPBEVJWZLO-UHFFFAOYSA-N
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Description

3-propoxy-N-(8-propoxyquinolin-5-yl)benzamide is a chemical compound with the molecular formula C19H18N2O2 It is a derivative of benzamide and quinoline, featuring propoxy groups attached to both the benzamide and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propoxy-N-(8-propoxyquinolin-5-yl)benzamide typically involves the reaction of 3-propoxybenzoic acid with 8-propoxyquinoline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane (DCM) under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-propoxy-N-(8-propoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline and benzamide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The propoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Alkyl halides, amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

    Oxidation: Quinoline and benzamide derivatives with oxidized functional groups.

    Reduction: Reduced forms of the quinoline and benzamide moieties.

    Substitution: Compounds with substituted functional groups replacing the propoxy groups.

Scientific Research Applications

3-propoxy-N-(8-propoxyquinolin-5-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties. It can be used in studies to understand its interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications. It may be studied for its effects on various diseases and conditions, including cancer, infections, and inflammation.

    Industry: Utilized in the development of new industrial chemicals and materials. It can be used in the production of polymers, coatings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-propoxy-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, it may interact with cellular signaling pathways, affecting processes such as apoptosis, cell cycle regulation, and oxidative stress response.

Comparison with Similar Compounds

3-propoxy-N-(8-propoxyquinolin-5-yl)benzamide can be compared with other similar compounds, such as:

    3-propoxy-N-(5-quinolinyl)benzamide: Similar structure but with the quinoline moiety attached at a different position. This compound may exhibit different biological activities and chemical reactivity.

    3-propoxy-N-(quinolin-8-yl)benzamide: Another structural isomer with the quinoline moiety attached at the 8-position. It may have distinct properties and applications compared to this compound.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

3-propoxy-N-(8-propoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C22H24N2O3/c1-3-13-26-17-8-5-7-16(15-17)22(25)24-19-10-11-20(27-14-4-2)21-18(19)9-6-12-23-21/h5-12,15H,3-4,13-14H2,1-2H3,(H,24,25)

InChI Key

FEJTWPBEVJWZLO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=CC=C3)OCCC)C=CC=N2

Origin of Product

United States

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